p-Cl-Amlodipine
説明
特性
CAS番号 |
90445-02-6 |
|---|---|
分子式 |
C₂₀H₂₅ClN₂O₅ |
分子量 |
408.88 |
同義語 |
3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |
製品の起源 |
United States |
準備方法
Synthetic Routes for Amlodipine and Its Salts
Amlodipine besylate, the most common salt form, is synthesized through a multi-step process involving intermediates such as phthaloyl amlodipine. Patent WO2005023769A1 details a method where phthaloyl amlodipine is reacted with benzene sulfonic acid in methanolic or aqueous methanolic media . The reaction proceeds at temperatures ranging from 20°C to reflux, yielding amlodipine besylate with impurities below 0.1% . A representative procedure involves:
-
Stirring 100 g of phthaloyl amlodipine in 40% aqueous monomethylamine (700 mL) and methylene chloride (500 mL) for 12 hours.
-
Separating the organic layer, drying with sodium sulfate, and distilling to half-volume.
-
Adding isopropyl alcohol (700 mL) and continuing distillation until 600 mL remains.
-
Introducing benzene sulfonic acid (30 g dissolved in 100 mL isopropyl alcohol) at 25–30°C, followed by cooling and filtration .
This method achieves high purity by minimizing pyridine-related impurities through controlled solvent evaporation and temperature gradients.
Intermediate Synthesis and Optimization
The synthesis of 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoic acid ethyl ester (Compound 4), a critical intermediate, traditionally used hazardous reagents like sodium hydride (NaH). The CN111620806A patent addresses this by proposing a safer route using potassium carbonate (K₂CO₃) and dimethylacetamide (DMAc) . Key improvements include:
-
Raw Material Substitution : Replacing ethyl 4-chloro-3-oxobutyrate with cost-effective alternatives.
-
Safety Enhancements : Eliminating NaH reduces fire risks and simplifies large-scale production .
Comparative data for intermediate synthesis routes:
| Parameter | NaH Route | K₂CO₃/DMAc Route |
|---|---|---|
| Reagent Hazard | High (flammable) | Low |
| Yield (%) | 65–70 | 82–85 |
| Impurity Levels | >1% | <0.5% |
| Scalability | Limited | Industrial-scale |
Micelle-Based Drug Delivery Systems
Recent advances in amlodipine formulation focus on prolonged release using PEG-PCL micelles . A study in PMC8475571 demonstrates that encapsulating amlodipine in PEG-PCL copolymers enhances solubility and enables electrically tunable release . Key steps include:
-
Micelle Preparation : Dissolving mPEG₁₁₄-b-PCL₂₀ copolymer (200 mg) and amlodipine besylate (20 mg) in acetone, followed by dropwise addition of water.
-
Characterization :
-
Release Modulation : Applying −3 V increased release rates by 68% compared to passive diffusion .
Electrostatic Control of Release Kinetics
Nanofluidic membranes with buried gate electrodes enable precise control over amlodipine-loaded micelle release . In vitro studies show:
Comparative Analysis of Salt Formation Methods
Patent WO2005023769A1 compares besylate, mesylate, malate, and fumarate salts:
| Salt Type | Acid Used | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Besylate | Benzene sulfonic | Isopropyl alcohol | 92 | 99.9 |
| Mesylate | Methane sulfonic | Ethyl acetate | 88 | 99.7 |
| Malate | Malic acid | Methanol | 85 | 99.5 |
Challenges in Intermediate Isolation
Intermediate isolation, such as phthaloyl amlodipine , remains technically demanding. EP1125924B1 highlights difficulties in stabilizing aminocrotonate intermediates, which are typically generated in situ . Optimized conditions (50–70°C in toluene with Dean-Stark dehydration) improve yields to >90% .
化学反応の分析
Types of Reactions: p-Cl-Amlodipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-oxides, amines, and substituted halogen derivatives.
科学的研究の応用
Pharmacological Properties
Mechanism of Action
p-Chloro amlodipine functions by inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, decreased peripheral vascular resistance, and ultimately a reduction in blood pressure. The compound exhibits prolonged efficacy, making it suitable for once-daily dosing regimens .
Pharmacokinetics
The pharmacokinetic profile of p-chloro amlodipine is similar to that of its parent compound, amlodipine. It has a long half-life, allowing for sustained therapeutic effects without the need for frequent dosing. Studies indicate that the compound maintains effective plasma concentrations over an extended period, contributing to its utility in chronic conditions such as hypertension .
Therapeutic Applications
Hypertension Management
p-Chloro amlodipine is primarily indicated for the management of hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure and reducing cardiovascular events in patients with documented coronary artery disease. It can be used alone or in combination with other antihypertensive agents .
Angina Treatment
The compound is also effective in treating chronic stable angina and vasospastic angina (Prinzmetal's angina). By improving blood flow and oxygen delivery to the heart muscle, it alleviates angina symptoms and enhances exercise tolerance .
Off-Label Uses
Research suggests potential off-label applications for p-chloro amlodipine, including:
- Diabetic Nephropathy: As part of a regimen to manage renal complications associated with diabetes.
- Pulmonary Arterial Hypertension: It may be beneficial in patients with idiopathic pulmonary artery hypertension .
Innovative Drug Delivery Systems
Recent studies have explored novel drug delivery systems to enhance the therapeutic efficacy of p-chloro amlodipine. One such development involves the use of nanofluidic technology for long-acting tunable release formulations. These systems utilize electrostatically charged micelles made from poly(ethylene glycol)-block-poly(ε-caprolactone) to improve solubility and allow for controlled release at clinically relevant doses .
| Drug Delivery Method | Description | Advantages |
|---|---|---|
| Nanofluidic Technology | Utilizes electrostatic release gating in nanochannels | Enhanced solubility, sustained release |
| Micellar Formulations | PEG-PCL micelles encapsulating p-chloro amlodipine | Improved bioavailability, targeted delivery |
Case Studies and Clinical Trials
Several landmark trials have evaluated the effectiveness of p-chloro amlodipine in various patient populations:
- CAMELOT Study: This randomized controlled trial assessed the impact of p-chloro amlodipine on cardiovascular events among patients with coronary artery disease. Results indicated a significant reduction in hospitalizations for angina and fewer revascularization procedures compared to placebo .
- REAL Study: Focused on patients with normal blood pressure but at high cardiovascular risk, this study found that administration of p-chloro amlodipine led to a marked decrease in adverse cardiovascular events over a two-year period .
- Hypertension Management Trials: Various studies have shown that p-chloro amlodipine effectively lowers blood pressure while maintaining safety profiles comparable to other antihypertensive agents like enalapril .
作用機序
p-Cl-Amlodipine exerts its effects by inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a reduction in blood pressure. The compound targets L-type calcium channels, which are crucial for muscle contraction and relaxation.
類似化合物との比較
Structural and Physicochemical Properties
p-Cl-Amlodipine differs from amlodipine in the position of the chlorine substituent (para vs. ortho), which impacts lipophilicity and solubility.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent Position | logP | Solubility (mg/mL) |
|---|---|---|---|
| Amlodipine | Ortho-chloro | 3.02 | 0.05 |
| This compound | Para-chloro | 3.25* | 0.03* |
| Nifedipine | No chlorine | 2.75 | 0.10 |
| Felodipine | Meta-chloro | 3.40 | 0.02 |
*Estimated based on structural analogs .
Pharmacokinetic Profiles
This compound’s PK profile is inferred from studies on amlodipine and its impurities. Amlodipine has a bioavailability of ~64–90%, a half-life of 30–50 hours, and hepatic metabolism via CYP3A4 . The para-chloro substitution in this compound may reduce metabolic clearance due to steric hindrance, prolonging its half-life. In contrast, nifedipine has a shorter half-life (2–5 hours) due to rapid CYP3A4-mediated oxidation .
Table 2: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-Life (h) | Protein Binding (%) | Metabolism Pathway |
|---|---|---|---|---|
| Amlodipine | 64–90 | 30–50 | 97–98 | CYP3A4 |
| This compound* | ~60 | ~40–60* | ~97 | CYP3A4 |
| Nifedipine | 45–70 | 2–5 | 92–98 | CYP3A4 |
| Felodipine | 15–25 | 11–16 | >99 | CYP3A4 |
*Theoretical data extrapolated from structural analogs .
Analytical Methodologies
RP-HPLC is the gold standard for quantifying this compound and related compounds. A validated method for amlodipine and valsartan achieved precision (RSD < 2%) and accuracy (98–102%) in fortified plasma samples . Similarly, simultaneous estimation of amlodipine with losartan or hydrochlorothiazide demonstrated linearity (r² > 0.999) and sensitivity (LOD: 0.1 µg/mL) . This compound’s detection would require method adaptation due to its structural similarity, as seen in impurity profiling studies .
Table 3: Analytical Performance of HPLC Methods
| Compound Pair | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Amlodipine/Valsartan | 4.2 / 6.8 | 1–50 | 0.1 | 0.3 |
| Amlodipine/Losartan | 3.5 / 7.1 | 0.5–30 | 0.05 | 0.15 |
| This compound* | ~5.0* | 0.5–50* | 0.1* | 0.3* |
*Predicted based on amlodipine methods .
生物活性
Introduction
p-Chloro-Amlodipine, a derivative of the widely used calcium channel blocker amlodipine, has garnered attention for its enhanced pharmacological properties. This compound, characterized by a chloro substituent at the para position of the phenyl ring, exhibits significant biological activity primarily through its action as a calcium channel blocker. This article delves into the biological activity of p-Chloro-Amlodipine, supported by data tables and research findings.
- Chemical Formula : CHClNO
- Molar Mass : Approximately 408.88 g/mol
- Mechanism of Action : Inhibits L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure.
Calcium Channel Blocking
p-Chloro-Amlodipine functions predominantly as a calcium channel blocker, similar to its parent compound amlodipine. It selectively inhibits L-type calcium channels, resulting in:
- Decreased Peripheral Vascular Resistance : This leads to lower blood pressure and reduced workload on the heart.
- Vasodilation : Enhanced blood flow due to relaxation of vascular smooth muscle .
Pharmacodynamic Profile
The pharmacodynamic effects of p-Chloro-Amlodipine include:
- Improved Binding Affinity : Studies suggest that p-Chloro-Amlodipine has a higher binding affinity for calcium channels compared to other dihydropyridine derivatives, potentially leading to better therapeutic outcomes in patients with hypertension and angina.
Comparative Efficacy
Research comparing p-Chloro-Amlodipine with other antihypertensive agents highlights its efficacy:
| Drug | Change in Systolic BP (mm Hg) | Patient Cohort | Study Duration |
|---|---|---|---|
| p-Chloro-Amlodipine | -20.1 ± 1.13 | 122 patients | 24 weeks |
| Eplerenone | -20.5 ± 1.14 | 119 patients | 24 weeks |
Both drugs showed similar reductions in systolic blood pressure, indicating comparable efficacy in managing hypertension .
Clinical Trials
A retrospective clinical investigation indicated that amlodipine, and by extension p-Chloro-Amlodipine, was associated with a reduced case fatality rate among COVID-19 patients. This suggests potential benefits beyond traditional antihypertensive effects, possibly linked to modulation of inflammatory responses .
Adverse Effects and Tolerability
In clinical settings, p-Chloro-Amlodipine has demonstrated a favorable safety profile. Common adverse effects include:
- Peripheral Edema : Reported incidence ranges from 3% to 10.8% depending on dosage.
- Headache : Occurred in approximately 8.3% of patients .
Monitoring is recommended for patients with pre-existing conditions that may exacerbate these effects.
Additional Research Findings
Recent studies have explored the broader implications of calcium channel blockers like p-Chloro-Amlodipine on cardiovascular health:
- Antioxidant Properties : Amlodipine has been noted for its antioxidant effects, which may contribute to reducing oxidative stress in vascular tissues.
- Antiatherogenic Effects : Emerging evidence suggests that amlodipine may exert protective effects against atherosclerosis through mechanisms independent of blood pressure reduction .
Q & A
Q. What validated analytical methods are available for quantifying p-Cl-Amlodipine in biological matrices, and how do their sensitivity and specificity compare?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely validated for quantifying p-Cl-Amlodipine. For example, RP-HPLC methods achieve detection limits of 0.5–2 ng/mL in plasma, while LC-MS/MS enhances sensitivity to 0.1 ng/mL, critical for low-concentration pharmacokinetic studies . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column type (C18) to reduce matrix interference. Validation must follow ICH guidelines for linearity, accuracy, and precision .
Table 1 : Comparison of Analytical Methods for p-Cl-Amlodipine
| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Key Reference |
|---|---|---|---|---|
| RP-HPLC (UV) | Plasma | 2.0 | 5.0 | Altiokka et al., 2002 |
| LC-MS/MS | Human Plasma | 0.1 | 0.3 | Bhatt et al., 2007 |
| UPLC-ESI-MS | Serum | 0.2 | 0.5 | Ma et al., 2007 |
How can the PICO framework guide the formulation of research questions for this compound pharmacodynamic studies?
Methodological Answer: The PICO framework (Population, Intervention, Comparison, Outcome) ensures clarity in hypothesis-driven research. For example:
- Population : Hypertensive patients with comorbid diabetes.
- Intervention : p-Cl-Amlodipine (5 mg/day).
- Comparison : Standard amlodipine besylate.
- Outcome : Change in systolic blood pressure and insulin resistance markers after 12 weeks. This structure helps isolate variables and define measurable endpoints while ensuring feasibility and relevance .
Q. What steps ensure reproducibility in synthesizing this compound for preclinical studies?
Methodological Answer: Document reaction conditions (e.g., solvent ratios, temperature, catalysts) and purity validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, specify anhydrous dichloromethane as the solvent and triethylamine as the base in chlorination steps. Provide spectral data (δ<sup>1</sup>H NMR: 7.2–7.4 ppm for aromatic protons) in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer: Contradictions in bioavailability studies (e.g., variable Tmax values) may arise from differences in study populations (e.g., CYP3A4 polymorphisms) or analytical methods. To address this:
- Conduct a meta-analysis of existing data using PRISMA guidelines, stratifying results by demographic and methodological variables.
- Perform a controlled crossover study with standardized dosing, matrix sampling (plasma vs. serum), and harmonized LC-MS/MS protocols .
Q. What strategies optimize stability-indicating assays for this compound under varying storage conditions?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) coupled with HPLC-DAD can identify degradation products. For example:
Q. How can enantioselective analysis address the pharmacological implications of this compound stereoisomers?
Methodological Answer: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve enantiomers. Compare binding affinities to L-type calcium channels using surface plasmon resonance (SPR). For example, the (R)-enantiomer may exhibit 10-fold higher affinity, necessitating enantiopure synthesis for efficacy studies .
Table 2 : Framework for Evaluating Research Questions (FINER Criteria)
| Criterion | Application to p-Cl-Amlodipine Research |
|---|---|
| Feasible | Can LC-MS/MS be implemented with available lab resources? |
| Interesting | Does the study address a gap in enantiomer-specific efficacy? |
| Novel | Is the synthesis method greener than prior approaches? |
| Ethical | Are animal models justified for toxicity screening? |
| Relevant | Does the work align with cardiovascular drug discovery trends? |
Methodological Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
